molecular formula C23H15N7S2 B611321 4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2' CAS No. 1841460-82-9

4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'

Cat. No. B611321
M. Wt: 453.542
InChI Key: CBBXTGWSGPEJEE-UHFFFAOYSA-N
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Description

4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'' is a compound that has been widely studied due to its potential medicinal applications. This compound is a derivative of pyridine, a heterocyclic aromatic compound. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and antioxidant activities. In addition, it has been used in the synthesis of various pharmaceuticals, such as antibiotics, antivirals, and antifungals.

Scientific Research Applications

Synthesis and Structural Applications

  • This compound has been utilized in the synthesis of various heterocyclic derivatives, which are important in medicinal chemistry and material science. For instance, it has been used in the preparation of pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-ones, a type of heterocyclic compound with potential applications in various fields (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).

Antimicrobial Activity

  • Compounds synthesized using this chemical have shown promising antimicrobial activities. A study demonstrated the efficacy of 1,2,4-triazoles, synthesized using similar structures, as antimicrobials (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).

Chemical Characterization

  • Another aspect of its application is in the chemical characterization and analysis of novel compounds. For example, the crystal structure and DFT study of derivatives of this compound have been conducted, providing insights into their molecular properties and potential applications (Mu, Zhi-wen, Yang, Sun, Wu, & Liu, 2015).

Chemical Synthesis

  • This compound is also significant in the field of chemical synthesis, particularly in the creation of complex molecules. Various pyrido and thieno derivatives have been synthesized using similar structures, highlighting its versatility in organic synthesis (Abdelhamid, Abdel-Riheem, El-Idreesy, & Rashdan, 2012).

Applications in Heterocyclic Chemistry

  • The compound plays a crucial role in the field of heterocyclic chemistry. It has been used as a starting material or intermediate in the synthesis of various heterocyclic systems, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles (El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010).

properties

IUPAC Name

6-[(4-benzyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15N7S2/c1-2-5-15(6-3-1)13-30-20(16-8-11-24-12-9-16)28-29-23(30)32-22-19-18(26-14-27-22)17-7-4-10-25-21(17)31-19/h1-12,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBBXTGWSGPEJEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NN=C2SC3=NC=NC4=C3SC5=C4C=CC=N5)C6=CC=NC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15N7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Benzyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'
Reactant of Route 2
4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'
Reactant of Route 3
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4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'
Reactant of Route 4
4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'
Reactant of Route 5
4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'
Reactant of Route 6
4-[[4-(Phenylmethyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]-pyrido[3',2'

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